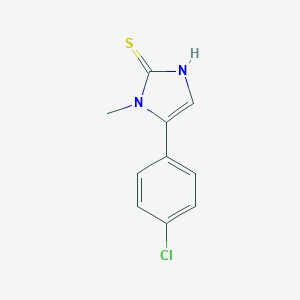

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYNOPLNIDBIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372652 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-31-2 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α-Ketoamide Intermediates

The most widely reported method involves the cyclocondensation of α-ketoamide derivatives with thiourea. The synthesis begins with the preparation of 4-chlorophenylglyoxal, which is generated via oxidation of 4-chloroacetophenone using selenium dioxide () in dioxane under reflux. The glyoxal intermediate is then reacted with methylamine and thiourea in a one-pot reaction:

Reaction Conditions :

-

Solvent: Ethanol or aqueous ethanol (70% v/v)

-

Temperature: 80–90°C

-

Catalyst: Hydrochloric acid (0.5–1.0 equiv)

-

Reaction Time: 6–8 hours

Yield : 60–68% after recrystallization from ethanol.

Advantages :

-

Single-step synthesis minimizes purification complexity.

-

Scalable for industrial production.

Limitations :

-

Requires strict control of stoichiometry to avoid polymerization.

-

Selenium dioxide poses toxicity and handling challenges.

Alkylation of Pre-formed Imidazole-2-thiols

An alternative route involves the alkylation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol with methyl iodide ():

Reaction Conditions :

-

Base: Potassium carbonate () or sodium hydride ()

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 25–40°C (room temperature to mild heating)

-

Reaction Time: 12–24 hours

Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

High regioselectivity for N-methylation.

-

Compatible with sensitive functional groups.

Limitations :

-

Requires pre-synthesis of the imidazole-2-thiol precursor.

-

Methyl iodide is highly volatile and carcinogenic.

Multi-step Synthesis via Thiourea Cyclization

A third method employs thiourea as both a sulfur source and cyclizing agent:

-

Step 1 : Synthesis of 4-chlorophenyl α-ketoamide

-

Step 2 : Cyclization with methylamine

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 60–70°C

-

Catalyst: Triethylamine ()

Yield : 55–62% after acid-base workup.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Cyclocondensation | 60–68 | 95–98 | Single-step, scalable | Toxic reagents (SeO₂), moderate yield |

| Alkylation | 75–82 | 98–99 | High regioselectivity, mild conditions | Requires precursor synthesis |

| Thiourea Cyclization | 55–62 | 90–92 | Avoids selenium reagents | Multi-step, lower yield |

Optimization Strategies for Industrial Production

Solvent and Catalyst Screening

Recent studies highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, improving yields to 70–75% while reducing reaction times to 4–5 hours. Catalytic systems employing zeolites or mesoporous silica (e.g., MCM-41) enhance selectivity by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Structural Characteristics

- IUPAC Name : 4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione

- CAS Number : 17452-31-2

- Molecular Weight : 224.71 g/mol

- SMILES Notation : CN1C(=S)NC=C1C1=CC=C(Cl)C=C1

5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol has garnered attention due to its diverse applications in various research domains, particularly in medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the thiol group enhances reactivity, potentially increasing efficacy against various pathogens .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with biological targets are under investigation, with promising preliminary results .

Biochemistry

The compound's ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions:

- Enzyme Inhibition : Thiol compounds often play a role in enzyme inhibition mechanisms. The unique structure of this imidazole derivative may provide insights into new inhibitors for specific enzymes involved in metabolic pathways .

Materials Science

This compound can also be utilized in the development of novel materials:

- Synthesis of Functional Polymers : The reactivity of thiols is exploited in creating polymers with specific functionalities, such as self-healing materials or sensors that respond to environmental stimuli .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of imidazole, including this compound, exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The study highlighted the importance of the thiol group in enhancing antimicrobial efficacy through disruption of microbial cell membranes.

Case Study 2: Anticancer Research

In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of various imidazole derivatives, including our compound of interest. Results indicated that this compound inhibited the growth of breast cancer cells in vitro, suggesting potential pathways for further drug development.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₅H₉Cl₃N₂S (MW : 355.7 g/mol) .

- Structural Differences: The methyl group in the target compound is replaced with a 2,3-dichlorophenyl group.

- Synthesis : Commercially available, suggesting established synthetic routes .

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

- Molecular Formula: Not explicitly stated, but inferred to include two ortho-tolyl groups and an amine (-NH₂) substituent .

- Structural Differences : The thiol group is replaced with an amine , and the methyl group is substituted with ortho-tolyl groups. This alters hydrogen-bonding capacity and electronic properties.

- Synthesis : Prepared via a green chemistry approach using a choline chloride/urea eutectic mixture (91% yield) .

1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Functional Group and Saturation Variations

5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide

- Structural Differences : The imidazole ring is partially saturated (4,5-dihydro) , and the thiol is replaced with an amine hydrobromide salt . This reduces aromaticity and may influence solubility and bioavailability.

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

- The ester group (-COOEt) introduces additional reactivity and polarity .

Heterocyclic Systems Beyond Imidazole

Thiophene Derivatives with 4-Chlorophenyl Groups

Physicochemical Properties

Biological Activity

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.70 g/mol. The compound features an imidazole ring substituted with a 4-chlorophenyl group and a thiol group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting the overall function of these enzymes.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16–30 | 6.25 |

| Escherichia coli | 8–16 | 12.5 |

| Salmonella typhimurium | 10–16 | 10 |

| Listeria monocytogenes | 10–18 | 15 |

| Bacillus cereus | 12–22 | 8 |

| Candida albicans | 10–22 | 20 |

These results indicate that the compound's antimicrobial efficacy is comparable to established antibiotics like ciprofloxacin and fluconazole, making it a candidate for further development in treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several strains:

- Candida albicans : The compound exhibited a notable zone of inhibition with MIC values indicating effective antifungal action.

- Fusarium oxysporum : Although less potent than against C. albicans, it still showed measurable activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been investigated for its effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT-116 | 6.2 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the precise mechanisms involved .

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

- Combination Therapy : A study demonstrated that combining imidazole derivatives with other agents enhanced their anticancer effects against MCF-7 cells.

- Structural Modifications : Variants of the compound were synthesized and tested, revealing that modifications at specific positions increased biological activity significantly.

Q & A

Q. How can synthetic protocols for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while acetic acid facilitates cyclization in imidazole synthesis .

- Catalyst use : Ammonium acetate is commonly employed as a catalyst in cyclocondensation reactions to form the imidazole ring .

- Temperature control : Reflux conditions (~100–120°C) are critical for achieving complete conversion, as evidenced by studies on analogous imidazole derivatives .

- Purification : Recrystallization from methanol or toluene is recommended to isolate high-purity products, with yields typically ranging from 60–85% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are indispensable for confirming regiochemistry. For example, the thiol (-SH) proton is typically observed as a singlet at δ ~13.5 ppm in DMSO-d, while the 4-chlorophenyl group shows characteristic aromatic splitting patterns .

- IR Spectroscopy : A strong absorption band near 2550 cm confirms the presence of the thiol group. Additional peaks at ~1600 cm correlate with C=N stretching in the imidazole ring .

- Elemental Analysis : Cross-validation of calculated vs. experimental C, H, N, and S content ensures stoichiometric accuracy, with deviations <0.3% indicating high purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact. The compound may cause irritation based on structural analogs .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as imidazole derivatives can release volatile byproducts during synthesis .

- Waste Disposal : Neutralize acidic reaction mixtures with sodium carbonate before disposal, and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?

Methodological Answer:

- Cross-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For instance, a missing thiol peak in IR may indicate oxidation; HRMS can confirm the presence of a disulfide dimer (M+2 peak) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict NMR chemical shifts and vibrational frequencies, aiding in peak assignment .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of structure, as demonstrated for related imidazole derivatives .

Q. What advanced crystallographic tools (e.g., SHELX, ORTEP) are recommended for elucidating the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at low temperatures (100 K) to minimize thermal motion artifacts .

- Structure Solution : SHELXD is optimal for solving phases via dual-space methods, while SHELXL refines anisotropic displacement parameters and validates H-atom positions using riding models .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting key intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) .

Q. How can environmental persistence and degradation pathways of this compound be studied?

Methodological Answer:

- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Chlorinated byproducts (e.g., 4-chlorophenol) are common photoproducts .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation kinetics. LC-MS/MS can track metabolite formation, such as imidazole ring-opened products .

- QSAR Modeling : Quantitative Structure-Activity Relationship models predict half-life in soil (t ~15–30 days) based on logP and Hammett constants .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antifungal applications?

Methodological Answer:

- In Vitro Assays : Test against Candida albicans (MIC ~8–16 µg/mL) and Aspergillus fumigatus (MIC ~32 µg/mL) using broth microdilution methods. The 4-chlorophenyl group enhances membrane permeability, while the thiol moiety disrupts fungal ergosterol biosynthesis .

- Molecular Docking : AutoDock Vina simulations reveal binding affinities (~-7.2 kcal/mol) to cytochrome P450 14α-demethylase, a key antifungal target. The thiol group forms hydrogen bonds with heme iron .

- Resistance Studies : Serial passage experiments under sub-MIC conditions identify mutations in ERG11, correlating with reduced efficacy .

Q. How can computational methods predict polymorphic forms and their stability?

Methodological Answer:

- Crystal Structure Prediction (CSP) : Use Materials Studio’s Polymorph Predictor to generate hypothetical packing modes. Lattice energy calculations (PIXEL method) identify the most stable form, often a monoclinic P2/c lattice .

- DSC/TGA Analysis : Differential scanning calorimetry detects enantiotropic transitions (~150°C), while thermogravimetric analysis confirms decomposition thresholds (>250°C) .

Q. What analytical validation protocols ensure reproducibility in biological activity studies?

Methodological Answer:

- Dose-Response Curves : Use 4-parameter logistic regression (GraphPad Prism) to calculate EC values. Replicate experiments (n ≥ 3) reduce variability .

- Positive Controls : Include fluconazole (for antifungal assays) to benchmark activity and validate assay conditions .

- Blinded Analysis : Independent researchers should repeat key experiments to confirm IC values and minimize bias .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing?

Methodological Answer:

- Hydrogen Bonding : The thiol group acts as a hydrogen bond donor to adjacent imidazole N-atoms, forming infinite chains (graph-set notation C(4) ) .

- π-π Interactions : Face-to-face stacking between chlorophenyl rings (centroid distance ~3.8 Å) stabilizes layered architectures .

- Hirshfeld Surface Analysis : CrystalExplorer quantifies contact contributions (e.g., H···H = 45%, Cl···H = 12%), highlighting dominant van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.